N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide
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Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure comprises a chlorodifluoromethoxyphenyl group and a chlorophenyl-tetrazolyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Chlorodifluoromethoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with chlorodifluoromethane under specific conditions to introduce the chlorodifluoromethoxy group.
Synthesis of the Chlorophenyl-Tetrazolyl Intermediate:
Coupling of Intermediates: The final step involves the coupling of the chlorodifluoromethoxyphenyl intermediate with the chlorophenyl-tetrazolyl intermediate under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, and they can include various derivatives with modified functional groups.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can be compared with other similar compounds, such as:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar structure but contains a thiazole ring instead of a tetrazole ring.
3-Pyridinecarboxamide, N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxy-1-pyrrolidinyl]-5-[1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]: This compound has a pyridinecarboxamide structure with similar functional groups.
Properties
Molecular Formula |
C16H11Cl2F2N5O2 |
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Molecular Weight |
414.2 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C16H11Cl2F2N5O2/c17-13-4-2-1-3-12(13)15-22-24-25(23-15)9-14(26)21-10-5-7-11(8-6-10)27-16(18,19)20/h1-8H,9H2,(H,21,26) |
InChI Key |
ZIPMLPWWCNSQAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)Cl |
Origin of Product |
United States |
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